molecular formula C12H12FNO B1438434 3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one CAS No. 604000-06-8

3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one

Cat. No.: B1438434
CAS No.: 604000-06-8
M. Wt: 205.23 g/mol
InChI Key: IOCWCEJXBHOQSW-UHFFFAOYSA-N
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Description

3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H12FNO It is characterized by the presence of an amino group, a fluorophenyl group, and a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one typically involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of an amine catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and amination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives .

Scientific Research Applications

3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

3-amino-5-(4-fluorophenyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,7,9H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCWCEJXBHOQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one
Reactant of Route 2
3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one
Reactant of Route 3
3-Amino-5-(4-fluorophenyl)cyclohex-2-en-1-one

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